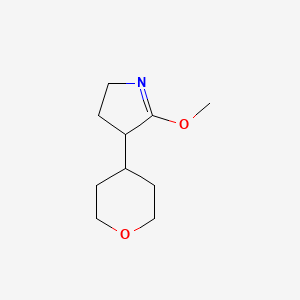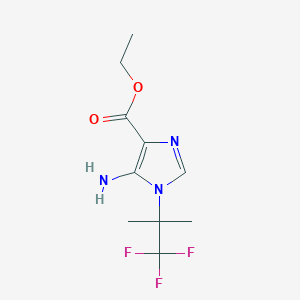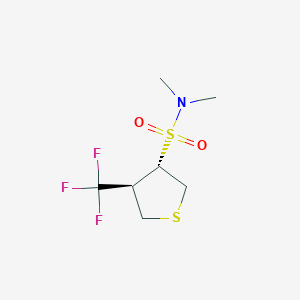
sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the CAS Number: 2230799-54-7 . It has a molecular weight of 260.25 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is -10 degrees .Applications De Recherche Scientifique
Sodium-PPS has been used in a wide range of scientific research applications, such as drug delivery systems, nanomaterials, and biocompatible materials. It has also been used in the development of novel catalysts, surfactants, and polymers. In addition, Sodium-PPS has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides.
Mécanisme D'action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which could suggest a potential target
Mode of Action
It is suggested that the compound may interact with its target in a way that results in a lower binding free energy . This could potentially lead to changes in the target’s function or activity.
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 , which could suggest good bioavailability
Avantages Et Limitations Des Expériences En Laboratoire
Sodium-PPS has a number of advantages for use in laboratory experiments. It is non-toxic and non-irritating, making it safe to handle. In addition, it is relatively stable and has a low melting point, making it easy to work with. The main limitation of Sodium-PPS is its solubility, which can be an issue in some applications.
Orientations Futures
There are a number of potential future directions for the use of Sodium-PPS. It could be used in the development of novel drug delivery systems, nanomaterials, and biocompatible materials. In addition, it could be used to stabilize and solubilize various compounds, such as proteins and lipids. It could also be used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. Finally, it could be used to develop catalysts, surfactants, and polymers.
Méthodes De Synthèse
The synthesis of Sodium-PPS is relatively straightforward and involves the reaction of pyridazine-3-sulfinic acid with sodium hydroxide. The reaction is carried out in aqueous solution at room temperature and yields Sodium-PPS in good yield.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
sodium;6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYOZRVCNZIWCJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)S(=O)[O-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N4NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)

![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)


![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)